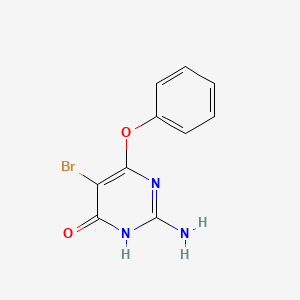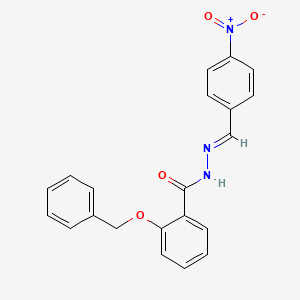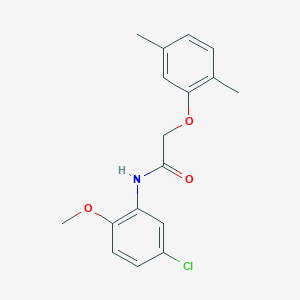
N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, also known as 'Fluorfenicol', is a synthetic antibiotic that belongs to the class of chloramphenicol derivatives. It was first synthesized in the 1970s as a potential alternative to chloramphenicol, which was known to have serious side effects. Fluorfenicol has been widely used in veterinary medicine, particularly in poultry and swine production, due to its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Wirkmechanismus
Fluorfenicol exerts its antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes and prevents the formation of peptide bonds between amino acids, thereby inhibiting the synthesis of bacterial proteins.
Biochemical and Physiological Effects:
Fluorfenicol has been shown to have a relatively low toxicity profile in animals. It is rapidly absorbed after oral administration and is distributed widely throughout the body. Fluorfenicol is metabolized in the liver and excreted in the urine and feces. It has been reported to have a half-life of approximately 5 hours in chickens and 10 hours in pigs.
Vorteile Und Einschränkungen Für Laborexperimente
Fluorfenicol has several advantages as an antibiotic for laboratory experiments. It is relatively easy to synthesize and has a broad-spectrum antibacterial activity. It is also relatively stable and has a long shelf life. However, Fluorfenicol has some limitations, including its potential toxicity to humans and animals, and the emergence of bacterial resistance.
Zukünftige Richtungen
There are several future directions for research on Fluorfenicol. One area of interest is the development of new derivatives of Fluorfenicol with improved antibacterial activity and reduced toxicity. Another area of interest is the investigation of the potential use of Fluorfenicol in human medicine, particularly in the treatment of respiratory tract infections. Additionally, the emergence of bacterial resistance to Fluorfenicol highlights the need for continued research into the mechanisms of resistance and the development of new strategies to combat resistance.
Synthesemethoden
The synthesis of Fluorfenicol involves the reaction between 2-fluorophenol and 3,4-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with acetic acid and hydrogen peroxide to form the final compound, N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
Fluorfenicol has been extensively studied for its antimicrobial activity against various bacterial pathogens. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Salmonella spp., Staphylococcus aureus, and Streptococcus spp. Fluorfenicol has also been investigated for its potential use in human medicine, particularly in the treatment of respiratory tract infections.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-7-8-13(9-12(11)2)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWECEFAQVBRBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(2-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)
![N-(tert-butyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801117.png)


![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![10,10-dimethyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]furo[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5801140.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)

